

# An In-depth Technical Guide to the Early Research and Development of Zegruvirimat

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## Compound of Interest

Compound Name: **Zegruvirimat**

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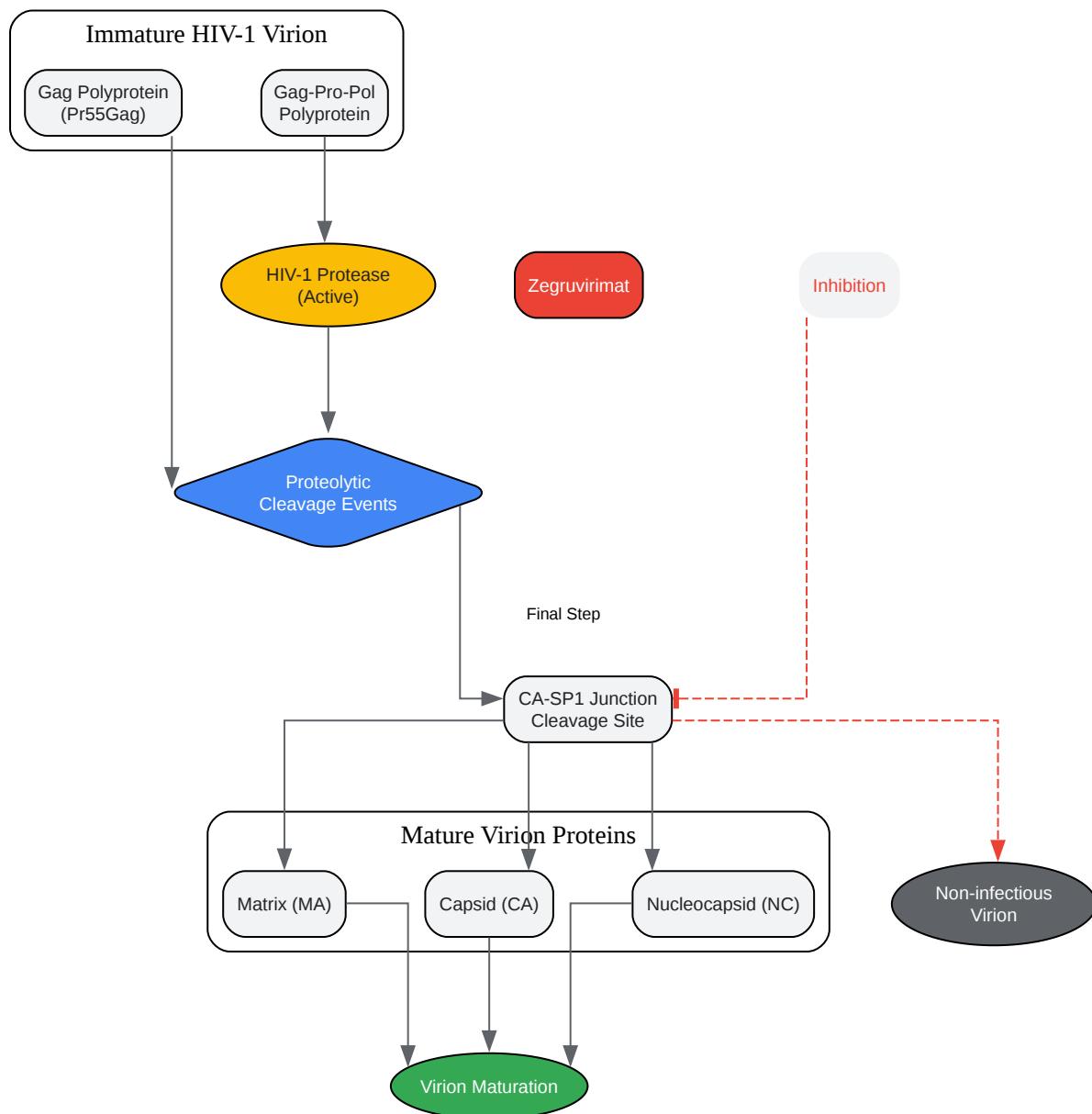
Core Content: This document details the preclinical and early clinical development of **Zegruvirimat** (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-1 maturation inhibitor. **Zegruvirimat** is being developed by ViiV Healthcare as a potential long-acting oral agent for the treatment of HIV-1 infection.[\[1\]](#)[\[2\]](#)

## Mechanism of Action

**Zegruvirimat** represents a distinct class of antiretroviral agents known as maturation inhibitors. [\[3\]](#) Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or protease, **Zegruvirimat** targets the viral structural polyprotein, Gag.[\[2\]](#)

The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-Pro-Pol polyproteins are cleaved by the viral protease.[\[2\]](#) This proteolytic cleavage induces a morphological rearrangement within the virion, transforming it from a non-infectious particle into a mature, infectious virus.[\[2\]](#)

**Zegruvirimat** specifically interferes with the final cleavage event in Gag processing: the separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[\[2\]](#)[\[3\]](#) By binding to the Gag polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This inhibition of cleavage prevents the structural reorganization required for maturation, resulting in the production of non-infectious virions.[\[2\]](#)[\[4\]](#) This mechanism offers a novel therapeutic target, particularly valuable for patients with resistance to other antiretroviral classes.[\[3\]](#)

[Click to download full resolution via product page](#)**Figure 1: Zegruvirimat's Mechanism of Action.**

## Preclinical Antiviral Activity

**Zegrivirimat** has demonstrated potent and broad antiviral activity against a wide range of HIV-1 strains in vitro.[3][5]

In multiple-cycle assays, **Zegrivirimat** showed high potency against all tested HIV-1 laboratory strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic potential.[1][3] **Zegrivirimat** also exhibited activity against the HIV-2 ROD strain.[3]

Virus Type	Strain(s)	Co-receptor Tropism	Mean EC50 (nM)[3]
HIV-1 Lab Strains	8 strains tested	CCR5 & CXCR4	2.2 - 2.3
HIV-1 Clinical Isolates	42 isolates (Subtypes A, B, C, D, F, G)	N/A	≤ 5.0
HIV-2	ROD	N/A	1.3
HIV-2	287	N/A	Inactive

**Table 1:** In Vitro Antiviral Activity of **Zegrivirimat** against Diverse HIV Strains.

A key advancement in the development of **Zegrivirimat** is its improved activity against HIV-1 strains with Gag polymorphisms that confer resistance to earlier-generation maturation inhibitors. The A364V substitution is a primary resistance mutation that has emerged in response to this class of drugs.[6] While **Zegrivirimat** is less potent against the A364V mutant in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal percent inhibition (MPI) values of 92% or higher.[3][5][6]

Virus Genotype	Assay Type	EC50 (nM)	MPI (%)	Fold Change in EC50
Wild-Type	Multiple-Cycle	≤ 5.0	≥ 92%	N/A
A364V Mutant	Multiple-Cycle	≤ 8.0	≥ 92%	N/A
A364V Mutant	Single-Cycle	32.0[3]	57%[3][6]	6.4[6]

**Table 2:** Activity of **Zegruvirimat** against Wild-Type and A364V Mutant HIV-1.

## Resistance Profile

The primary pathway to resistance for maturation inhibitors involves mutations at or near the CA-SP1 cleavage site.[6]

- Dissociation Rate: The improved activity of **Zegruvirimat** is partly explained by its binding kinetics. The estimated dissociative half-life of a **Zegruvirimat** surrogate from wild-type virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6] For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to 29 minutes. While shorter, this is still a marked improvement over previous MIs, which had dissociation half-lives of less than one minute from the A364V mutant.[6]
- In Vitro Selection: In dose-escalation resistance selection experiments, the A364V mutation was observed to emerge in one of four cultures.[3] Other substitutions were also selected, but re-engineered viruses with these mutations were found to be non-functional in subsequent assays.[3][5]

## Preclinical and Early Clinical Pharmacokinetics

Pharmacokinetic (PK) studies in four preclinical species demonstrated that **Zegruvirimat** had oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]

A first-in-human, Phase I study (NCT04493684) in healthy participants confirmed the long-acting potential of **Zegruvirimat**.[2][7]

Parameter	Value	Species
Oral Bioavailability (F)	44% - 59%	Monkey, Dog[1]
Human Serum Protein Binding	93.3%	Human[1]
Terminal Phase Half-Life (t <sub>1/2</sub> )	~3 days	Human[7]
Accumulation (Daily Dosing)	6- to 7-fold	Human[7]
Accumulation (Weekly Dosing)	~1.7-fold	Human[7]
Food Effect	>2-fold higher exposure (fed vs. fasted)	Human[7]

**Table 3:** Summary of Pharmacokinetic Parameters for **Zegruvirimat**.

The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly oral dosing schedule, a significant advancement for treatment adherence.[6][7] The study also showed that bioavailability was more than doubled when administered with a meal.[7]

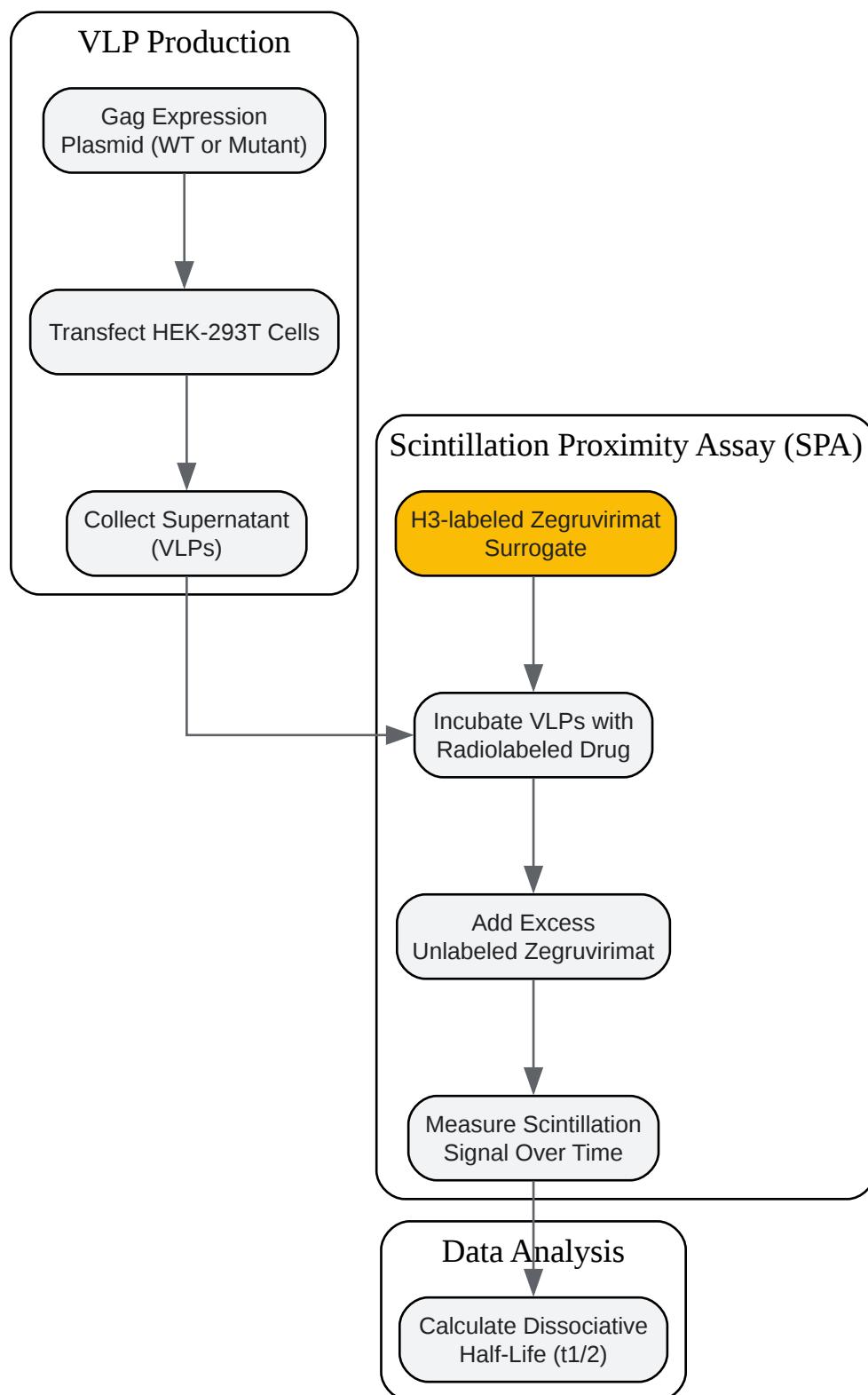
## Key Experimental Protocols

The early development of **Zegruvirimat** relied on a series of specialized in vitro assays to characterize its antiviral activity and mechanism.

- Objective: To determine the EC50 of **Zegruvirimat** against various HIV-1 strains.
- Methodology:
  - Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants. Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for clinical isolates.[4]
  - Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived from NLRepRluc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were utilized.[4]
  - Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions of **Zegruvirimat**.

- Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral replication was quantified by measuring an endpoint such as luciferase activity or p24 antigen production.
- Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50 values.[\[5\]](#)
- Objective: To identify viral mutations that arise under the selective pressure of **Zegruvirimat**.
- Methodology:
  - MT-2 cells were infected with full-length HIV-1 NL4-3.[\[4\]](#)
  - **Zegruvirimat** was added to the culture at a starting concentration.
  - Cultures were monitored for viral cytopathic effects (CPE).[\[4\]](#)
  - When CPE became apparent, the culture supernatant containing the virus was used to infect fresh cells, and the concentration of **Zegruvirimat** was doubled.[\[4\]](#)
  - This dose-escalation process was repeated for multiple passages.
  - After the final passage, the HIV-1 gag gene was sequenced from the resistant viral population to identify mutations.[\[4\]](#)
- Objective: To measure the binding affinity and dissociation rate of **Zegruvirimat** from its Gag target.
- Methodology:
  - VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing specific mutations like A364V).[\[4\]](#)
  - Binding: VLPs were incubated with an H3-labeled radioactive surrogate of **Zegruvirimat**.[\[4\]](#)

- Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled **Zegruvirimat** was added. This "chases" the labeled compound off its binding site.[4]
- The rate of decrease in the scintillation signal over time was measured to determine the dissociative half-life ( $t_{1/2}$ ).[4]

[Click to download full resolution via product page](#)**Figure 2:** Experimental Workflow for VLP Dissociation Assay.

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